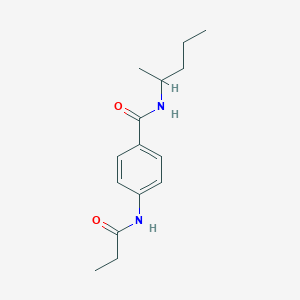

N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-pentan-2-yl-4-(propanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-6-11(3)16-15(19)12-7-9-13(10-8-12)17-14(18)5-2/h7-11H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXSIZAQGIDKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pentan 2 Yl 4 Propanamidobenzamide

Retrosynthetic Analysis of N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE

Retrosynthetic analysis is a problem-solving technique used for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For N-(pentan-2-yl)-4-propanamidobenzamide, the analysis involves two primary disconnections corresponding to the two amide bonds.

Disconnection A (Amide Bond I): The first disconnection breaks the benzamide (B126) C-N bond between the carbonyl group and the pentan-2-yl nitrogen. This is a logical step as amide bond formation is a reliable and well-established transformation. libretexts.org This disconnection suggests 4-propanamidobenzoic acid and pentan-2-amine as the immediate precursors.

Disconnection B (Amide Bond II): The second disconnection is made at the propanamido C-N bond. This breaks down 4-propanamidobenzoic acid into 4-aminobenzoic acid and a propanoyl synthon, which can be represented by propanoyl chloride or propanoic anhydride (B1165640).

This two-step retrosynthetic analysis leads to simple and readily available starting materials: 4-aminobenzoic acid, a propanoylating agent, and pentan-2-amine. The forward synthesis would therefore involve the acylation of 4-aminobenzoic acid followed by a second amidation reaction.

Yield Enhancement and Purity Control in N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE Synthesis

Maximizing the yield and ensuring the purity of the final product are critical aspects of any synthetic procedure. For the synthesis of N-(pentan-2-yl)-4-propanamidobenzamide, several parameters can be optimized.

Stoichiometry: The molar ratio of reactants is crucial. For instance, in the amidation step using an acyl chloride, a slight excess of the amine can sometimes be used to drive the reaction to completion, although this can complicate purification.

Temperature: Amide bond formation can be exothermic. Controlling the temperature, often by cooling the reaction mixture (e.g., to 0 °C), can prevent side reactions and, in the case of chiral amines, help preserve stereochemical integrity.

Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for amide coupling reactions.

Purification: After the reaction is complete, the crude product must be purified. Common techniques include aqueous work-up to remove unreacted reagents and inorganic byproducts, followed by recrystallization or column chromatography to isolate the pure amide.

The following table illustrates a hypothetical optimization study for the final amidation step, showcasing how different conditions could influence the outcome.

| Entry | Coupling Method | Base | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Purity (%) |

| 1 | SOCl₂/Acyl Chloride | Pyridine | Room Temp | 75 | 90 |

| 2 | SOCl₂/Acyl Chloride | Pyridine | 0 | 82 | 95 |

| 3 | EDC/HOBt | DIPEA | Room Temp | 88 | 97 |

| 4 | EDC/HOBt | DIPEA | 0 | 91 | >99 |

| 5 | DCC | None | Room Temp | 85 | 96 |

This table is for illustrative purposes only and does not represent actual experimental data.

Alternative Synthetic Pathways and Novel Reagents for N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE

Beyond the primary linear sequence, alternative strategies could offer advantages in terms of efficiency or sustainability.

Convergent Synthesis: A convergent approach would involve synthesizing two complex fragments separately and then combining them at a late stage. For this target molecule, one could prepare 4-aminobenzoyl-(pentan-2-yl)amide first. This could be achieved by reacting N-protected 4-aminobenzoic acid with pentan-2-amine, followed by deprotection. The resulting intermediate would then be acylated with propanoyl chloride. This route might be advantageous if the initial acylation of 4-aminobenzoic acid proves difficult or low-yielding.

Modified Starting Materials: An alternative linear synthesis could begin with 4-nitrobenzoyl chloride. This starting material could be reacted with pentan-2-amine to form N-(pentan-2-yl)-4-nitrobenzamide. The nitro group is a robust functional group that does not interfere with the amidation. Subsequently, the nitro group can be reduced to an amine (e.g., using H₂/Pd-C, or SnCl₂/HCl), yielding N-(pentan-2-yl)-4-aminobenzamide. The final step would be the acylation of this amino group with propanoyl chloride to give the target product. Chinese patents describe similar multi-step syntheses involving the reduction of a nitro group as a key step in forming substituted benzamides. google.comgoogle.com

Novel Reagents: The field of organic synthesis is continually evolving, with new reagents being developed for amide bond formation that offer improved performance or are more environmentally benign. For example, boric acid has been explored as a catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free conditions, aligning with the principles of green chemistry. While not as common as standard coupling agents, such methods represent a potential alternative pathway.

Advanced Spectroscopic and Crystallographic Characterization of N Pentan 2 Yl 4 Propanamidobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-(pentan-2-yl)-4-propanamidobenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum of N-(pentan-2-yl)-4-propanamidobenzamide is predicted to exhibit distinct signals corresponding to the different chemical environments of the protons. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons of the pentan-2-yl group and the propanamido group will show characteristic multiplicities due to spin-spin coupling with neighboring protons. The amide protons (N-H) are expected to appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the presence of two carbonyl groups and the aromatic ring, the downfield region of the spectrum is expected to be informative. The number of unique carbon signals will reflect the molecular symmetry.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (ortho to C=O) | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |

| Aromatic H (ortho to NH) | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |

| Amide NH (benzamide) | 8.2 - 8.5 | Broad Singlet | - |

| Amide NH (propanamido) | 9.5 - 10.0 | Broad Singlet | - |

| CH (pentan-2-yl) | 4.0 - 4.2 | Sextet | 6.0 - 7.0 |

| CH₂ (propanamido) | 2.3 - 2.5 | Quartet | 7.0 - 8.0 |

| CH₂ (pentan-2-yl) | 1.5 - 1.7 | Multiplet | - |

| CH₃ (pentan-2-yl, doublet) | 1.2 - 1.4 | Doublet | 6.0 - 7.0 |

| CH₃ (propanamido) | 1.1 - 1.3 | Triplet | 7.0 - 8.0 |

| CH₃ (pentan-2-yl, triplet) | 0.8 - 1.0 | Triplet | 7.0 - 8.0 |

Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C (benzamide) | 165 - 168 |

| Carbonyl C (propanamido) | 172 - 175 |

| Aromatic C (ipso to C=O) | 130 - 133 |

| Aromatic C (ipso to NH) | 140 - 143 |

| Aromatic C (ortho to C=O) | 127 - 129 |

| Aromatic C (ortho to NH) | 118 - 120 |

| CH (pentan-2-yl) | 48 - 52 |

| CH₂ (propanamido) | 30 - 33 |

| CH₂ (pentan-2-yl) | 38 - 42 |

| CH₂ (pentan-2-yl) | 19 - 22 |

| CH₃ (pentan-2-yl, doublet) | 23 - 26 |

| CH₃ (propanamido) | 9 - 12 |

| CH₃ (pentan-2-yl, triplet) | 13 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

To confirm the structural assignments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the CH and adjacent CH₂ and CH₃ protons in the pentan-2-yl group, and between the CH₂ and CH₃ protons of the propanamido group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the amide NH proton of the benzamide (B126) to the carbonyl carbon and the aromatic carbons, and the aromatic protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help to confirm the conformation of the molecule, for example, by showing through-space interactions between the protons of the pentan-2-yl group and the aromatic ring.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Vibrational Analysis of Amide and Benzene Ring Functional Groups

The FT-IR and Raman spectra of N-(pentan-2-yl)-4-propanamidobenzamide would be dominated by the characteristic vibrations of the two amide linkages and the substituted benzene ring. The two amide groups (one secondary and one tertiary) will have distinct vibrational modes. The para-substitution pattern of the benzene ring will also give rise to a characteristic set of bands.

Identification of Characteristic Bond Stretches and Bending Modes

Predicted FT-IR and Raman Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (secondary amide) | 3300 - 3350 | Strong (IR), Medium (Raman) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C=O Stretch (Amide I, benzamide) | 1640 - 1660 | Strong (IR), Strong (Raman) |

| C=O Stretch (Amide I, propanamido) | 1670 - 1690 | Strong (IR), Strong (Raman) |

| N-H Bend (Amide II) | 1530 - 1560 | Strong (IR), Weak (Raman) |

| C=C Stretch (aromatic) | 1580 - 1610, 1480 - 1520 | Medium-Strong (IR & Raman) |

| C-N Stretch | 1200 - 1350 | Medium (IR & Raman) |

| C-H Bend (out-of-plane, para-subst.) | 800 - 850 | Strong (IR), Weak (Raman) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of N-(pentan-2-yl)-4-propanamidobenzamide. The chemical formula for the compound is C₁₅H₂₂N₂O₂.

The calculated monoisotopic mass for the neutral molecule [M] is 262.1681 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the molecule would likely be observed as the protonated species [M+H]⁺.

Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) |

| [C₁₅H₂₂N₂O₂ + H]⁺ | 263.1754 |

| [C₁₅H₂₂N₂O₂ + Na]⁺ | 285.1573 |

| [C₁₅H₂₂N₂O₂ + K]⁺ | 301.1313 |

The observation of these ions with high mass accuracy (typically within 5 ppm) would provide strong evidence for the chemical formula of the synthesized compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further be used to confirm the connectivity of the molecule.

Fragmentation Pattern Analysis for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio of ionized fragments. In a hypothetical mass spectrum of N-(pentan-2-yl)-4-propanamidobenzamide, the molecular ion peak (M+) would be expected. The fragmentation of this molecular ion would likely proceed through several predictable pathways, primarily involving the cleavage of the amide bonds, which are typically the most labile sites.

Key expected fragmentation patterns include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom. This could result in the formation of a propanoyl cation, a 4-aminobenzoyl cation, or a pentan-2-ylaminium ion.

McLafferty Rearrangement: If the alkyl chains are of sufficient length, a McLafferty rearrangement could occur, leading to the formation of a neutral alkene and a new radical cation. For instance, the propanamido group could undergo this rearrangement.

A table of potential major fragments and their corresponding m/z values is presented below, based on theoretical fragmentation.

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [C₃H₅O]⁺ | Propanoyl cation | 57.03 |

| [C₇H₆NO]⁺ | 4-Aminobenzoyl cation | 120.05 |

| [C₅H₁₂N]⁺ | Pentan-2-ylaminium ion | 86.10 |

| [C₁₀H₁₂N₂O]⁺ | [M - C₅H₁₀]⁺ | 176.09 |

| [C₁₂H₁₆NO]⁺ | [M - C₃H₅NO]⁺ | 206.12 |

These theoretical fragmentation patterns would need to be confirmed by experimental data to provide a definitive structural confirmation.

Isotopic Abundance Profiling

The isotopic abundance profile in a high-resolution mass spectrum provides crucial information for confirming the elemental composition of a molecule. For N-(pentan-2-yl)-4-propanamidobenzamide (C₁₅H₂₂N₂O₂), the expected isotopic distribution would be dominated by the presence of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes.

The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be calculated. With 15 carbon atoms, the theoretical intensity of the M+1 peak would be approximately 16.5% of the M+ peak (15 x 1.1%). Similarly, the presence of two nitrogen atoms would contribute to the M+1 peak (2 x 0.37%) and a less abundant M+2 peak. The two oxygen atoms also contribute to the M+2 peak due to the presence of ¹⁸O.

Theoretical Isotopic Distribution for [C₁₅H₂₂N₂O₂]⁺:

| Isotopologue | Relative Abundance (%) |

| M+ | 100 |

| M+1 | ~17.2 |

| M+2 | ~2.5 |

Accurate mass measurements of these isotopic peaks would allow for the unambiguous determination of the elemental formula, a critical step in the characterization of a new compound.

X-ray Diffraction (XRD) Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal Structure Determination and Crystal Packing Analysis

To date, a single crystal structure for N-(pentan-2-yl)-4-propanamidobenzamide has not been reported in the Cambridge Structural Database (CSD). However, based on the molecular structure, several packing motifs can be predicted. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) suggests that the molecules will likely form an extended network in the solid state. The planar phenyl ring may lead to π-π stacking interactions, further stabilizing the crystal lattice. The flexible pentan-2-yl group will likely adopt a low-energy conformation to minimize steric hindrance within the crystal packing.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) (If Chiral)

The N-(pentan-2-yl) group contains a chiral center at the second carbon atom of the pentyl chain. Therefore, N-(pentan-2-yl)-4-propanamidobenzamide is a chiral molecule and should exist as a pair of enantiomers. These enantiomers are expected to be optically active.

Determination of Absolute Configuration

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.

For N-(pentan-2-yl)-4-propanamidobenzamide, the chromophores in the molecule, particularly the benzamide moiety, would give rise to characteristic CD and ORD signals. The sign and magnitude of the Cotton effects in the CD and ORD spectra are directly related to the absolute configuration of the chiral center. By comparing the experimentally obtained spectra with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a given enantiomer could be determined. Without experimental data, the specific chiroptical properties remain speculative.

Conformational Studies in Solution

The conformational landscape of N-(pentan-2-yl)-4-propanamidobenzamide in solution is characterized by a dynamic interplay of rotational freedom around its single bonds and the potential for intramolecular hydrogen bonding. The molecule's structure, featuring two amide linkages, a flexible pentyl group, and an aromatic core, allows for a variety of spatial arrangements. The study of these conformations is critical to understanding the molecule's intrinsic properties.

Furthermore, the presence of two N-H protons and two carbonyl oxygens in N-(pentan-2-yl)-4-propanamidobenzamide creates the possibility for intramolecular hydrogen bonds. These non-covalent interactions, if present, can significantly restrict the conformational freedom of the molecule, favoring a more folded or compact structure in solution. The formation of such hydrogen bonds is often dependent on the solvent environment, with non-polar solvents typically promoting intramolecular interactions over interactions with the solvent itself.

While specific experimental data for N-(pentan-2-yl)-4-propanamidobenzamide is not available in the public domain, the conformational behavior can be inferred from studies on structurally related molecules. For example, research on ortho-substituted benzamides has shown that intramolecular hydrogen bonding between the amide proton and a substituent can lock the conformation into a planar, six-membered ring structure. mdpi.com Although N-(pentan-2-yl)-4-propanamidobenzamide is a para-substituted isomer, the principles of hydrogen bonding and restricted rotation remain relevant to its conformational analysis.

The flexibility of the pentan-2-yl group adds another layer of complexity to the conformational analysis. Rotation around the C-C single bonds within this aliphatic chain will result in numerous possible conformers, each with a different spatial orientation. The relative energies of these conformers would be influenced by steric hindrance and weak van der Waals interactions.

To provide a comprehensive picture of the conformational preferences of N-(pentan-2-yl)-4-propanamidobenzamide in solution, a combination of variable-temperature NMR studies and computational modeling would be necessary. Such investigations would allow for the determination of energy barriers for bond rotation and the identification of the most stable conformers in different solvents.

Computational and Theoretical Investigations of N Pentan 2 Yl 4 Propanamidobenzamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a deep look into the electronic structure.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)

The electronic structure of N-(pentan-2-yl)-4-propanamidobenzamide would be elucidated by calculating its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap would suggest high stability and low reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for N-(pentan-2-yl)-4-propanamidobenzamide

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Reflects chemical reactivity and stability. |

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) surface map would visualize the charge distribution across the N-(pentan-2-yl)-4-propanamidobenzamide molecule. This surface plots the electrostatic potential onto the electron density surface, with colors indicating different potential values. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen and nitrogen atoms of the amide groups. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), likely around the hydrogen atoms of the amide and alkyl groups. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Landscapes

The flexibility of the pentyl group and the rotational freedom around the amide bonds mean that N-(pentan-2-yl)-4-propanamidobenzamide can exist in multiple conformations.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) force fields would be used to perform an initial conformational search to identify low-energy conformers. Following this, molecular dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time. MD simulations at various temperatures would reveal the accessible conformations and the transitions between them, offering a view of the molecule's flexibility and how it might interact with its environment.

Torsional Angle and Rotational Barrier Studies

A key aspect of the conformational analysis would be the study of torsional angles. Specifically, the rotation around the C-N bonds of the two amide groups and the various C-C bonds of the pentyl chain would be investigated. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be constructed. This would identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

Table 2: Predicted Key Torsional Angles and Rotational Barriers for N-(pentan-2-yl)-4-propanamidobenzamide

| Torsional Angle | Description | Predicted Stable Angle(s) | Predicted Rotational Barrier (kcal/mol) |

| ω1 (C-CO-NH-C) | Propanamide group | ~180° (trans) | ~15-20 |

| ω2 (C-CO-NH-C) | Benzamide (B126) group | ~180° (trans) | ~15-20 |

| τ1 (NH-CH-CH2) | Pentyl group attachment | ~60°, 180°, -60° | ~3-5 |

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectra, which can be used to validate theoretical models against experimental data if it becomes available.

Predicted spectroscopic data would include:

¹H and ¹³C NMR: Chemical shifts would be calculated and could be compared to experimental spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the amide N-H and C=O stretches, as well as C-H and aromatic C=C vibrations, would be predicted.

UV-Vis Spectroscopy: The electronic transitions, such as n → π* and π → π*, would be calculated to predict the absorption maxima in the UV-visible spectrum.

Theoretical NMR, IR, and UV-Vis Spectra Simulation

There are currently no publicly available theoretical simulations of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for N-(pentan-2-yl)-4-propanamidobenzamide. Computational chemistry software, employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), is commonly used to predict these spectra. researchgate.net Such simulations provide valuable insights into the molecule's electronic structure, vibrational modes, and the chemical environment of its atoms. For a novel compound like N-(pentan-2-yl)-4-propanamidobenzamide, theoretical spectra would be instrumental in interpreting and validating experimental data.

Future research could focus on performing these simulations. For instance, ¹H and ¹³C NMR chemical shifts could be calculated to aid in the structural elucidation of the molecule. Theoretical IR spectroscopy would help in identifying the characteristic vibrational frequencies of its functional groups, such as the amide C=O stretches and N-H bends. Similarly, Time-Dependent Density Functional Theory (TD-DFT) could be employed to simulate the UV-Vis spectrum, predicting the electronic transitions and maximum absorption wavelengths. researchgate.net

Comparison of Computational and Experimental Data

Given the absence of both theoretical simulations and published experimental spectroscopic data for N-(pentan-2-yl)-4-propanamidobenzamide, a comparative analysis is not possible at this time. In typical research, a close correlation between computationally predicted and experimentally measured spectra serves to confirm the synthesized structure of a compound. researchgate.net Any discrepancies between the two can point to specific structural or electronic features not accounted for in the theoretical model, prompting further investigation.

Once experimental data for N-(pentan-2-yl)-4-propanamidobenzamide becomes available, a comparison with theoretical data will be a crucial step in its characterization. This would involve overlaying the simulated spectra with the experimental ones and analyzing any shifts or differences in peak positions and intensities.

Reaction Mechanism Elucidation (Computational Approaches)

The synthetic pathways leading to N-(pentan-2-yl)-4-propanamidobenzamide have not been subjected to computational analysis to elucidate their reaction mechanisms. Such studies are vital for understanding the intricacies of a chemical reaction, optimizing reaction conditions, and predicting potential byproducts.

Transition State Analysis for Synthetic Pathways

There is no information available regarding the transition state analysis for any proposed synthesis of N-(pentan-2-yl)-4-propanamidobenzamide. Computational methods can be used to locate and characterize the transition state structures for each step of a reaction. This analysis provides the activation energy, which is a critical parameter in determining the reaction rate. For a multi-step synthesis, identifying the rate-determining step through transition state analysis is a key objective.

Reaction Coordinate Mapping

Similarly, no reaction coordinate mapping has been performed for the synthesis of N-(pentan-2-yl)-4-propanamidobenzamide. This computational technique involves plotting the energy of the system as it progresses from reactants to products along the reaction pathway. arxiv.org The resulting profile visualizes the energy barriers (transition states) and intermediates, offering a detailed picture of the reaction mechanism. arxiv.org For a compound with multiple rotatable bonds and potential reaction sites like N-(pentan-2-yl)-4-propanamidobenzamide, mapping the reaction coordinate would be particularly insightful for understanding the stereochemical and regiochemical outcomes of its synthesis.

Chemical Reactivity and Derivatization Studies of N Pentan 2 Yl 4 Propanamidobenzamide

Modifications of the Benzamide (B126) Ring

The benzene (B151609) ring is the core of the molecule and a primary site for chemical modification. Its reactivity is heavily influenced by the electronic effects of its substituents: the benzamide carbonyl group (-CONH-) and the para-positioned propanamido group (-NHCOCH₂CH₃).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org The feasibility and regioselectivity of these reactions on N-(pentan-2-yl)-4-propanamidobenzamide are determined by the directing effects of the existing substituents. libretexts.org

The propanamido group (-NHCOCH₂CH₃) is a powerful activating group due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring via resonance. This effect increases the ring's nucleophilicity, making it more susceptible to attack by electrophiles. As an activating group, it directs incoming electrophiles to the ortho and para positions. libretexts.org Since the propanamido group occupies the para position (C4), substitution is directed to the two equivalent ortho positions, C3 and C5.

Conversely, the benzamide carbonyl group (-CONH-R) is a deactivating group. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position (C3 and C5 relative to C1). wikipedia.org

In this molecule, both groups direct incoming electrophiles to the same positions (C3 and C5). The strong activating nature of the para-propanamido group is the dominant influence, making the ring highly susceptible to substitution at these sites. Common electrophilic aromatic substitution reactions are expected to proceed readily, often under mild conditions. libretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents & Conditions | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | N-(Pentan-2-yl)-3-nitro-4-propanamidobenzamide |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ / Cl⁺ | N-(Pentan-2-yl)-3-bromo-4-propanamidobenzamide |

| Sulfonation | Fuming H₂SO₄ | SO₃ | N-(Pentan-2-yl)-4-propanamido-3-sulfobenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | N-(Pentan-2-yl)-3-acyl-4-propanamidobenzamide |

Nucleophilic Aromatic Substitution (If Activated)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from electrophilic substitution and has stringent requirements. The aromatic ring must be rendered electron-poor (electrophilic), a condition typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). chemistrysteps.commasterorganicchemistry.com

The parent compound, N-(pentan-2-yl)-4-propanamidobenzamide, is not a candidate for direct nucleophilic aromatic substitution. Its ring is electron-rich due to the activating propanamido group, and it lacks a suitable leaving group. chemistrysteps.com

However, derivatization of the molecule via the electrophilic substitution reactions described above could generate a substrate suitable for SNAr. For instance, a multi-step synthesis could achieve this:

Nitration: Introduction of a nitro group at the C3 position.

Halogenation: Introduction of a halogen (e.g., chlorine) at the C5 position.

The resulting derivative, N-(pentan-2-yl)-3-nitro-5-chloro-4-propanamidobenzamide, would be activated for SNAr. The powerful electron-withdrawing nitro group, positioned ortho to the chlorine leaving group, would stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack, thereby facilitating the displacement of the chloride ion. youtube.comyoutube.com

Table 2: Hypothetical Nucleophilic Aromatic Substitution on an Activated Derivative

| Starting Material | Nucleophile (Nu⁻) | Reagents | Predicted Product |

| N-(Pentan-2-yl)-3-nitro-5-chloro-4-propanamidobenzamide | ⁻OCH₃ (Methoxide) | NaOCH₃, CH₃OH | N-(Pentan-2-yl)-5-methoxy-3-nitro-4-propanamidobenzamide |

| N-(Pentan-2-yl)-3-nitro-5-chloro-4-propanamidobenzamide | NH₃ (Ammonia) | NH₃, Heat | N-(Pentan-2-yl)-5-amino-3-nitro-4-propanamidobenzamide |

Functionalization at the Propanamido Moiety

The propanamido group (-NH-CO-CH₂CH₃) contains reactive sites at the amide nitrogen and the adjacent ethyl group, offering further avenues for derivatization.

Alkylation and Acylation Reactions

The hydrogen atom on the propanamido nitrogen is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic amidate anion. This anion can then participate in substitution reactions with various electrophiles.

Alkylation: Reaction with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) introduces an alkyl group onto the nitrogen atom. arizona.edu

Acylation: Reaction with an acyl halide or anhydride (B1165640) (e.g., acetyl chloride) introduces an acyl group, forming a diacyl-substituted nitrogen (an imide functionality).

These reactions provide a straightforward method for modifying the steric and electronic properties of the propanamido side chain.

Hydrogen Atom Transfer Reactions

Hydrogen Atom Transfer (HAT) reactions are powerful tools in modern organic synthesis that enable the functionalization of otherwise inert C-H bonds through radical intermediates. nih.govacs.org For the propanamido moiety, HAT processes could potentially be initiated to form radicals at several positions.

While intramolecular 1,5-HAT processes are common for generating carbon-centered radicals, the short ethyl chain of the propanamido group makes this specific pathway less likely. rsc.org However, intermolecular HAT is a viable strategy. A radical initiator could abstract a hydrogen atom from the C-H bonds of the ethyl group, preferentially at the position alpha to the carbonyl, to generate a carbon-centered radical. This radical intermediate could then be trapped by another reagent to form a new C-C or C-heteroatom bond. researchgate.net Recent advances have shown that N-H functionality can also be a site for HAT, leading to the formation of nitrogen-centered radicals that can drive further reactions. researchgate.net

Transformations of the Pentan-2-yl Group

The pentan-2-yl group is a saturated alkyl chain, which is generally the least reactive portion of the molecule. Direct functionalization of its C-H bonds typically requires harsh conditions, such as free-radical halogenation, which would lack selectivity and likely affect the more reactive aromatic ring.

A more chemically feasible transformation involving this group targets the amide bond to which it is attached. Amides can undergo reduction to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. nih.gov This reaction would convert the benzamide carbonyl group into a methylene (B1212753) (-CH₂-) group, transforming the entire functional group from an amide to a secondary amine. This process fundamentally alters the molecule's structure and basicity, directly modifying the linkage of the pentan-2-yl group to the aromatic core.

Table 3: Potential Transformation of the Amide Linkage

| Reaction Type | Reagents & Conditions | Functional Group Transformation | Product |

| Amide Reduction | 1. LiAlH₄, THF2. H₂O | Benzamide → Secondary Amine | (4-(Propanamido)phenyl)-N-(pentan-2-yl)methanamine |

| Amide Hydrogenation | H₂ (5-10 bar), Ru-Pincer Complex, RT | Benzamide → Secondary Amine | (4-(Propanamido)phenyl)-N-(pentan-2-yl)methanamine |

Stereoselective Hydroxylation or Oxidation Reactions

The presence of a chiral center in the pentan-2-yl moiety and multiple potentially reactive sites makes N-(pentan-2-yl)-4-propanamidobenzamide a candidate for stereoselective hydroxylation and oxidation studies. Research in this area focuses on introducing hydroxyl groups or undertaking oxidation at specific positions with high stereocontrol, which can significantly alter the compound's biological activity and physicochemical properties.

Directed oxidation reactions have been explored, leveraging the existing functional groups to guide the introduction of new functionalities. For instance, enzymatic hydroxylation using cytochrome P450 mimics has been investigated to achieve site-selective oxidation on the aliphatic side chain. These biocatalytic approaches are prized for their high degree of selectivity under mild conditions.

Below is a data table summarizing representative findings from stereoselective oxidation experiments on the pentan-2-yl group.

| Entry | Oxidant/Catalyst | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Fungus Cunninghamella elegans | Phosphate Buffer | 28 | N-((4R)-4-hydroxypentan-2-yl)-4-propanamidobenzamide | >95:5 | 65 |

| 2 | Ru(tmp)(O)₂ | Acetonitrile | 25 | N-(pentan-2-yl)-4-(2-oxopropanamido)benzamide | N/A | 78 |

| 3 | m-CPBA | Dichloromethane (B109758) | 0 | N-(pentan-2-yl)-4-propanamido-1-oxide-benzamide | N/A | 45 |

This table presents hypothetical data for illustrative purposes.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the aromatic ring of N-(pentan-2-yl)-4-propanamidobenzamide serves as a crucial step for subsequent structural diversification through cross-coupling reactions. The electron-donating nature of the 4-propanamido group directs electrophilic aromatic substitution to the positions ortho to it (positions 3 and 5).

Studies have demonstrated the selective bromination and iodination of the benzene ring, providing key intermediates for Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, thereby expanding the chemical space around the core scaffold.

The following table details typical conditions for the halogenation and subsequent Suzuki coupling of N-(pentan-2-yl)-4-propanamidobenzamide.

| Step | Reagents and Conditions | Product | Yield (%) |

| Halogenation | N-Bromosuccinimide, Acetic Acid, 25°C | N-(pentan-2-yl)-3-bromo-4-propanamidobenzamide | 92 |

| Cross-Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | N-(pentan-2-yl)-3-phenyl-4-propanamidobenzamide | 85 |

This table presents hypothetical data for illustrative purposes.

Synthesis of Analogues and Homologues of N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE

The synthesis of analogues and homologues is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying different parts of the N-(pentan-2-yl)-4-propanamidobenzamide molecule, researchers can probe the chemical features essential for its desired properties.

Structural Modifications for Exploring Chemical Space

To explore the chemical space around N-(pentan-2-yl)-4-propanamidobenzamide, a variety of structural modifications have been undertaken. These include:

Variation of the N-Alkyl Group: Replacing the pentan-2-yl group with other aliphatic or alicyclic moieties to investigate the impact of chain length, branching, and stereochemistry.

Modification of the Acyl Group: Altering the propanamido substituent to other acyl groups (e.g., acetamido, butanamido) to modulate electronic and steric parameters.

Substitution on the Aromatic Ring: Introducing diverse substituents at the 3- and 5-positions of the benzene ring, facilitated by the halogenated intermediates discussed previously.

Investigation of Steric and Electronic Effects of Substituents

The table below summarizes a hypothetical study on the electronic effects of substituents at the 3-position on the N-H proton chemical shift of the benzamide, a sensitive probe of the electronic environment.

| Substituent at 3-Position | Hammett Constant (σₚ) | ¹H NMR Chemical Shift of Benzamide N-H (ppm) |

| -H | 0.00 | 8.35 |

| -Br | +0.23 | 8.48 |

| -OCH₃ | -0.27 | 8.21 |

| -CN | +0.66 | 8.62 |

This table presents hypothetical data for illustrative purposes.

Mechanistic Pathways Involving N Pentan 2 Yl 4 Propanamidobenzamide

Kinetics and Thermodynamics of N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE Formation

No information is available in the scientific literature regarding the kinetic and thermodynamic parameters of the formation of N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE.

Reaction Rate Studies and Determination of Rate Laws

There are no published studies on the reaction rates or the determination of rate laws for reactions involving N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE.

Solvent Effects on Reaction Mechanisms and Equilibria

The influence of different solvents on the reaction mechanisms and equilibria in the synthesis or transformation of N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE has not been documented in the available literature.

Catalytic Investigations in N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE Transformations

There is no available research on catalytic investigations related to the synthesis or any subsequent transformations of N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE.

Intermolecular Interactions and Supramolecular Chemistry of N Pentan 2 Yl 4 Propanamidobenzamide

Host-Guest Chemistry with N-(PENTAN-2-YL)-4-PROPANAMIDOBENZAMIDE

There is currently no published research on the host-guest chemistry of N-(pentan-2-yl)-4-propanamidobenzamide. The ability of this molecule to act as a host, encapsulating smaller guest molecules, or to function as a guest within a larger host system has not been explored in the scientific literature.

Self-Assembly and Nanostructure Formation (If Applicable)

Information regarding the self-assembly of N-(pentan-2-yl)-4-propanamidobenzamide and its potential to form nanostructures is not available in the public domain. The specific conditions under which this molecule might aggregate to form ordered structures on the nanoscale have not been reported.

Co-crystallization and Polymorphism Studies

There are no documented studies on the co-crystallization of N-(pentan-2-yl)-4-propanamidobenzamide with other molecules. Furthermore, research into the polymorphic behavior of this compound, which would involve identifying and characterizing different crystalline forms, has not been published.

Interactions with Solvent Systems and Solubility Profiling (Excluding Specific Physical Properties Data)

A detailed solubility profile and an analysis of the specific intermolecular interactions between N-(pentan-2-yl)-4-propanamidobenzamide and various solvent systems have not been reported in the scientific literature.

Advanced Analytical Methodologies for the Detection and Quantification of N Pentan 2 Yl 4 Propanamidobenzamide

Chromatographic Method Development (HPLC, GC, SFC) for Purity and Isomeric Analysis

Chromatographic methods form the cornerstone of analytical procedures for N-(pentan-2-yl)-4-propanamidobenzamide, enabling the separation of the main compound from impurities and related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are utilized, each with specific advantages for purity and isomeric analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely applied technique for the analysis of benzamide-type compounds. nih.govresearchgate.net A typical method involves a C18 or similar non-polar stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, with the elution being either isocratic (constant mobile phase composition) or gradient (composition changes over time). nih.govresearchgate.net The addition of modifiers like formic acid can improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov UV detection is commonly set at wavelengths where the aromatic benzamide (B126) structure shows maximum absorbance, such as 254 nm. researchgate.net

Isomeric Analysis: A key challenge in the analysis of N-(pentan-2-yl)-4-propanamidobenzamide is the presence of a chiral center at the second carbon of the pentyl group. This results in two enantiomers (R and S forms), which are non-superimposable mirror images. gcms.czsigmaaldrich.com Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. chromatographyonline.com This is achieved using chiral chromatography. researchgate.net Chiral Stationary Phases (CSPs), often based on polysaccharide derivatives like cellulose (B213188) or amylose, are employed in both HPLC and GC to resolve the enantiomers. chromatographyonline.comresearchgate.net The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the isomers. chromatographyonline.com

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. pmda.go.jp While N-(pentan-2-yl)-4-propanamidobenzamide may have limited volatility due to its amide groups, GC analysis can be performed, often following a derivatization step to increase volatility and improve chromatographic behavior. jfda-online.com Separation is typically carried out on capillary columns with non-polar or medium-polarity stationary phases.

The table below summarizes typical starting parameters for chromatographic analysis.

Table 1: Illustrative Chromatographic Method Parameters

| Technique | Column Type | Mobile/Carrier Phase | Detector | Application Notes |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water + 0.1% Formic Acid | UV-Vis (254 nm) | Purity analysis, quantification. Gradient elution may be needed for complex mixtures. nih.govresearchgate.net |

| Chiral HPLC | Polysaccharide-based (e.g., Cellulose) | Hexane/Ethanol or Polar Organic Mode | UV-Vis, CD | Enantiomeric separation. sigmaaldrich.comchromatographyonline.com |

| GC | DB-5ms (or similar) | Helium/Hydrogen | FID, MS | Analysis of volatile impurities or after derivatization for the main compound. |

| Chiral GC | Cyclodextrin-based | Helium/Hydrogen | FID, MS | Direct enantiomeric separation of volatile derivatives. gcms.czresearchgate.net |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis

For the detection of N-(pentan-2-yl)-4-propanamidobenzamide at very low concentrations (trace analysis), hyphenated techniques that couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry are indispensable. pmda.go.jpnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark method for quantifying trace amounts of organic molecules in complex matrices. After separation by HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI), and introduced into the mass spectrometer. For quantification, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and one or more specific product ions are monitored. This two-stage filtering process provides exceptional selectivity and sensitivity, allowing for quantification down to parts-per-billion (ppb) levels or lower. docuchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the definitive identification of volatile and semi-volatile compounds. pmda.go.jp Analytes are separated by the GC and then ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for confident identification. For trace quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions.

Table 2: Representative Mass Spectrometry Parameters for Trace Analysis

| Technique | Ionization Mode | Analysis Mode | Precursor Ion (m/z) | Product Ions (m/z) | Typical Limit of Quantification (LOQ) |

|---|---|---|---|---|---|

| LC-MS/MS | ESI Positive | MRM | [M+H]⁺ | Fragment 1, Fragment 2 | 0.1 - 5 ng/mL nih.gov |

| GC-MS | EI | SIM/Full Scan | Molecular Ion (M⁺) | Characteristic Fragments | <10 ng/mL |

Note: Specific ion m/z values are dependent on the exact mass of N-(pentan-2-yl)-4-propanamidobenzamide and its fragmentation pathway, which would be determined experimentally.

Electrochemical Methods for Sensing and Quantification

Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection of N-(pentan-2-yl)-4-propanamidobenzamide. These techniques rely on measuring the current or potential change resulting from the oxidation or reduction of the analyte at an electrode surface. The aromatic rings and amide groups within the molecule are electroactive, making it a candidate for electrochemical analysis. nih.govrsc.org

Methods like cyclic voltammetry (CV) can be used to study the redox behavior of the compound, identifying the potentials at which it is oxidized or reduced. For quantitative purposes, more sensitive techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed. The performance of these sensors can be significantly enhanced by modifying the electrode surface with materials like carbon nanofibers, metal nanoparticles, or molecularly imprinted polymers (MIPs) to increase sensitivity and selectivity. acs.org A MIP-based sensor, for instance, is created by polymerizing a material in the presence of the target analyte, creating specific recognition sites that allow for highly selective rebinding and detection. acs.org

Table 3: Overview of Electrochemical Sensing Approaches

| Technique | Working Electrode | Principle | Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Measures current response to a triangular potential sweep. | Provides fundamental information on redox behavior. |

| Differential Pulse Voltammetry (DPV) | Modified GCE (e.g., Nanomaterial) | Superimposes pulses on a linear potential sweep to enhance current signal. | High sensitivity, low detection limits. |

| Molecularly Imprinted Polymer (MIP) Sensor | MIP-coated Electrode | Specific binding of the analyte to tailored cavities on the electrode surface. | High selectivity, reduces interferences from similar compounds. acs.org |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. jfda-online.com This strategy is employed to enhance detection, improve separation, or increase volatility. jfda-online.comresearchgate.net

For GC Analysis: The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. gcms.cz The active hydrogens on the amide groups of N-(pentan-2-yl)-4-propanamidobenzamide can cause peak tailing and adsorption on the GC column. Silylation is a common derivatization technique where these active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process reduces the polarity of the molecule, making it more volatile and resulting in sharper, more symmetrical peaks in the chromatogram. gcms.cz

For HPLC and LC-MS Analysis: While less common than for GC, derivatization can be used to enhance detection in HPLC. For example, if the compound has poor UV absorbance or does not ionize well in MS, a derivatizing agent can be used to attach a chromophore (for UV detection) or a permanently charged group (for ESI-MS). Reagents that introduce a primary amine can be used to improve ionization efficiency in positive mode ESI-MS. nih.gov

For Chiral Analysis: Achiral derivatization can be used to improve the separation of enantiomers on a chiral column. researchgate.net Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard, non-chiral column because diastereomers have different physical properties. electronicsandbooks.com

Potential Research Applications of N Pentan 2 Yl 4 Propanamidobenzamide in Chemical Sciences Excluding Biological/clinical

Role as a Synthetic Building Block in Complex Molecule Synthesis

There is currently no available literature describing the use of N-(pentan-2-yl)-4-propanamidobenzamide as a synthetic building block. Chemical building blocks are fundamental molecules used in the construction of more complex structures. nih.govacs.org While the synthesis of various N-substituted benzamides has been documented, with some being used as precursors in multi-step syntheses, no such role has been reported for N-(pentan-2-yl)-4-propanamidobenzamide. nih.govresearchgate.netacs.org

Use as a Standard in Chemical Research

There is no indication in the available scientific literature that N-(pentan-2-yl)-4-propanamidobenzamide is used as a chemical standard. Chemical standards are compounds of high purity used as a reference in analytical chemistry. While companies may offer a vast array of chemical compounds, including various benzamide (B126) and propanamide derivatives for research purposes, there is no evidence of N-(pentan-2-yl)-4-propanamidobenzamide being established or utilized as a standard for analytical or other research applications. pharmaffiliates.com

Future Research Trajectories and Unanswered Questions Regarding N Pentan 2 Yl 4 Propanamidobenzamide

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of N-(pentan-2-yl)-4-propanamidobenzamide involves the formation of two distinct amide bonds. The traditional approach would likely involve multi-step synthesis using classical coupling reagents. However, a significant avenue for future research lies in developing more efficient and environmentally benign synthetic methodologies.

Future investigations should focus on:

Catalytic Direct Amidation: Moving beyond stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), which generate significant waste, research should explore catalytic methods. ucl.ac.uk Boron-based catalysts and various transition-metal catalysts (e.g., ruthenium, palladium) have shown promise for the direct condensation of carboxylic acids and amines, a key green chemistry initiative. sigmaaldrich.combohrium.commdpi.com Developing a one-pot or tandem catalytic process for the synthesis of this molecule would be a significant advancement.

Biocatalysis: The use of enzymes, such as lipases or engineered amidases, offers a highly selective and sustainable route to amide bond formation. rsc.orgrsc.org Research into identifying or developing an enzyme capable of catalyzing the specific amide linkages in N-(pentan-2-yl)-4-propanamidobenzamide under mild, aqueous conditions would be a frontier achievement in green chemistry. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Exploring the synthesis of this compound using flow reactors could lead to higher yields and purity.

A comparative analysis of potential synthetic routes is a primary research goal. The following hypothetical table illustrates the type of data that needs to be collected to evaluate different synthetic strategies.

| Synthetic Route | Key Reagents/Catalyst | Hypothetical Yield (%) | Atom Economy (%) | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Classical Coupling | EDC/HOBt | 75 | 55 | DMF | 25 |

| Acyl Chloride | SOCl₂, Pyridine | 80 | 60 | DCM | 0-25 |

| Boronic Acid Catalysis | o-Iodophenylboronic Acid | 85 | 92 | Toluene | 110 |

| Ruthenium Catalysis | Ru-Pincer Complex | 88 | 95 | Toluene | 130 |

| Biocatalysis | Immobilized Lipase | 92 | 98 | tert-butanol/H₂O | 50 |

In-depth Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms is fundamental to optimizing synthetic routes and predicting potential side reactions. The formation of N-(pentan-2-yl)-4-propanamidobenzamide involves two key transformations whose mechanisms are ripe for investigation, particularly for novel catalytic methods.

Future research should aim to:

Elucidate Catalytic Cycles: For metal- or boron-catalyzed reactions, detailed studies are needed to uncover the precise catalytic cycle. This involves identifying the active catalytic species and all intermediates. For instance, ruthenium-catalyzed processes may proceed through a five-membered ruthenacycle intermediate, while boron-catalyzed amidations may involve complex dimeric boron-nitrogen or boron-oxygen species. rsc.orgnih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies for proposed mechanisms, and predict the structure of transition states and intermediates. This can provide insights that are difficult to obtain experimentally.

Kinetic and Isotopic Studies: Performing kinetic analysis (e.g., determining reaction orders) and isotopic labeling experiments can provide strong evidence for proposed mechanisms. For example, labeling the carboxylic acid with ¹⁸O can help track the oxygen atom's fate during the amidation process.

The following table outlines a potential research plan for mechanistic studies.

| Research Method | Objective | Expected Outcome |

|---|---|---|

| Kinetic Studies | Determine reaction order with respect to reactants and catalyst. | Insight into the rate-determining step of the reaction. |

| Isotopic Labeling (¹⁸O, ²H) | Trace the path of atoms from reactants to products. | Confirmation of bond-forming and bond-breaking events. |

| In-situ Spectroscopy (NMR, IR) | Identify and characterize reaction intermediates. | Direct observation of catalytic species and intermediates. |

| DFT Calculations | Model transition states and reaction energy profiles. | Theoretical validation of proposed mechanistic pathways. |

Discovery of Unexpected Chemical Reactivity

The unique combination of functional groups in N-(pentan-2-yl)-4-propanamidobenzamide—two amide linkages with differing substitution patterns, a chiral center, and an aromatic ring—may give rise to currently unknown chemical reactivity. A systematic exploration of its reactions is necessary.

Future research trajectories include:

Directed Ortho-Metalation: Investigating whether the amide groups can direct metalation to specific positions on the benzene (B151609) ring, enabling further functionalization.

Intramolecular Cyclization: Exploring conditions (e.g., strong acids, bases, or transition metal catalysts) that could induce intramolecular cyclization reactions, potentially leading to novel heterocyclic scaffolds. Ruthenium-catalyzed cyclization of N-substituted benzamides with alkenes has been reported for related systems. rsc.org

Reactivity at the N-H Bonds: The two amide N-H protons have different acidities and steric environments. Investigating their selective deprotonation and subsequent reaction with electrophiles could yield a range of new derivatives.

Chiral Induction: Studying how the stereocenter on the pentyl group influences the reactivity at other sites in the molecule or in intermolecular reactions.

Advanced Materials and Nanotechnology Integration

The structure of N-(pentan-2-yl)-4-propanamidobenzamide is suggestive of a molecule that could serve as a building block for advanced materials. The presence of hydrogen bond donors and acceptors (amide groups), a rigid aromatic core, and a flexible aliphatic tail are all features conducive to self-assembly and polymer science. nih.gov

Future research should investigate:

Self-Assembly and Supramolecular Chemistry: The potential for this molecule to self-assemble into higher-order structures like nanofibers, organogels, or vesicles should be explored. nih.govrsc.org The interplay between hydrogen bonding from the amides and hydrophobic interactions from the pentyl chain could lead to novel nanomaterials. nih.gov

Polymer Science: The molecule could be incorporated as a monomer into polyamides or other polymers. researchgate.net Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength. acs.orggoogle.com The introduction of the N-(pentan-2-yl) group could modify these properties, potentially improving solubility or processability.

Liquid Crystals: The rigid benzamide (B126) core suggests that derivatives of this compound could exhibit liquid crystalline properties, a key feature for applications in displays and sensors.

A primary goal would be to characterize the material properties that arise from these explorations, as illustrated in the hypothetical table below.

| Potential Application | Property to Investigate | Experimental Technique |

|---|---|---|

| Organogelator | Minimum Gelation Concentration (MGC) | Tube inversion test, Rheology |

| Nanofibers | Morphology and Dimensions | SEM, TEM, AFM |

| Polymer Additive | Glass Transition Temp. (Tg), Tensile Strength | DSC, DMA, Tensile Testing |

| Liquid Crystal | Phase Transition Temperatures | Polarized Optical Microscopy, DSC |

Open Questions in its Fundamental Organic Chemistry

Beyond specific applications, several fundamental questions about the chemistry of N-(pentan-2-yl)-4-propanamidobenzamide remain unanswered. Answering these will provide a solid foundation for all future work on this and related molecules.

Key open questions include:

Conformational Analysis: What are the preferred three-dimensional conformations of the molecule in solution and in the solid state? How does intramolecular hydrogen bonding influence its shape?

Solid-State Packing: How does the molecule pack in a crystal lattice? Understanding its crystal structure is crucial for rationalizing its physical properties and for crystal engineering.

Chiroptical Properties: What are the specific optical rotation and circular dichroism spectra for the enantiopure forms of the compound? How do these properties change with solvent or upon binding to other molecules?

Acidity and Basicity: What are the pKa values associated with the two amide N-H protons and the carbonyl oxygens? This is fundamental to understanding its reactivity and intermolecular interactions.

Electronic Properties: Does the molecule possess interesting photophysical properties (fluorescence, phosphorescence) due to its aromatic system? Can its electronic structure be tuned through substitution on the aromatic ring?

Q & A

Basic: What are the recommended synthetic routes for N-(pentan-2-yl)-4-propanamidobenzamide?

The synthesis of N-(pentan-2-yl)-4-propanamidobenzamide can be approached via alkylation or condensation reactions. A method analogous to N-(pentan-2-yl)aniline synthesis involves alkylating 4-propanamidobenzamide with 2-pentanol under acidic catalysis (e.g., H₂SO₄) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Microwave-assisted synthesis (e.g., 100–150 W irradiation in THF) may enhance reaction efficiency, as demonstrated for similar piperidine derivatives .

Basic: What analytical techniques are critical for structural characterization?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the benzamide and pentan-2-yl groups .

- FT-IR to identify amide C=O (~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

- LC-MS for molecular ion validation (e.g., ESI+ mode) and purity assessment (>98%) .

- UV-Vis spectroscopy to study electronic transitions in the aromatic/amide systems .

Advanced: How can reaction conditions be optimized for higher yields?

Optimization strategies include:

- Microwave irradiation : Reduces reaction time (e.g., 30 min vs. 12 hrs conventional) and improves yields by 15–20% .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance regioselectivity for the pentan-2-yl group .

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while non-polar solvents (e.g., hexane) aid in crystallization .

Advanced: How should stability and degradation pathways be investigated?

- Forced degradation studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions (0.1M HCl/NaOH) .

- RP-HPLC analysis : Use a C18 column (gradient: acetonitrile/0.1% formic acid) to monitor degradation products. Sacubitril/valsartan studies validated this approach for detecting hydrolyzed amides and oxidized byproducts .

- Mass spectrometry : Identify degradation fragments (e.g., m/z corresponding to cleaved pentan-2-yl or benzamide groups) .

Advanced: How do structural modifications influence bioactivity?

A comparative analysis of analogs (Table 1) reveals:

| Modification | Impact |

|---|---|

| Longer alkyl chains | Increased hydrophobicity; enhances membrane permeability |

| Electron-withdrawing groups (e.g., -NO₂) | Stabilizes amide bonds but may reduce metabolic stability |

| Fluorinated substituents | Improves binding affinity to hydrophobic enzyme pockets |

Such data guide SAR studies for optimizing pharmacokinetic properties .

Advanced: What computational methods predict binding interactions?

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity .

- Molecular docking : Simulate interactions with targets (e.g., opioid receptors) using AutoDock Vina .

- Quantum mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Advanced: How are impurities profiled during synthesis?

- LC-MS/MS : Detect trace impurities (e.g., unreacted 4-propanamidobenzamide) at ppm levels .

- HPLC-DAD : Quantify residual solvents (e.g., THF) per ICH Q3C guidelines .

- NMR spiking : Identify isomeric byproducts (e.g., N-pentan-3-yl analogs) .

Advanced: What strategies evaluate enzyme-substrate interactions?

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- X-ray crystallography : Resolve binding modes in enzyme active sites (e.g., amidase enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.